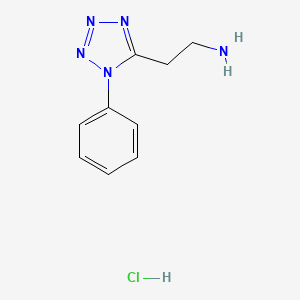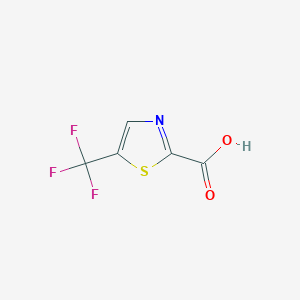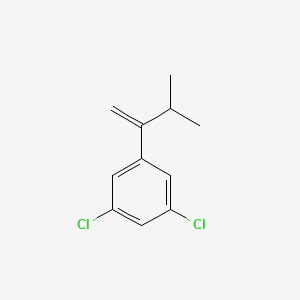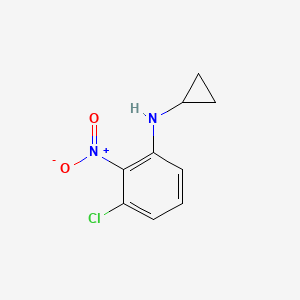
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt
Descripción general
Descripción
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt is a chemical compound with the molecular formula C₆H₅LiN₂O₃ and a molecular weight of 160.057 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a 1,3,4-oxadiazole ring, which is further connected to a carboxylate group coordinated with lithium. It is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Mode of Action
It is known that 1,3,4-oxadiazole derivatives have shown exciting antibacterial activities . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Some studies suggest that similar compounds disrupt growth and pathogenicity by interfering with pathways associated with bacterial virulence .
Result of Action
It is suggested that similar compounds disrupt the growth and pathogenicity of bacteria .
Análisis Bioquímico
Biochemical Properties
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, which in turn affect cellular processes and functions. The compound’s unique structure allows it to interact with a wide range of biomolecules, making it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in metabolic processes, which may have implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .
Métodos De Preparación
The synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized to form the oxadiazole ring. The carboxylate group is introduced through subsequent reactions, and the final product is obtained by neutralizing with lithium hydroxide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The lithium ion can be substituted with other cations through ion-exchange reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar compounds to 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt include:
- 5-Phenyl-1,3,4-oxadiazole-2-carboxylate lithium salt
- 5-Methyl-1,3,4-oxadiazole-2-carboxylate lithium salt
- 5-Ethyl-1,3,4-oxadiazole-2-carboxylate lithium salt
Compared to these compounds, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various applications .
Propiedades
IUPAC Name |
lithium;5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.Li/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHUBPLCZSUHQM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=NN=C(O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol](/img/structure/B1459374.png)




![2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride](/img/structure/B1459388.png)


